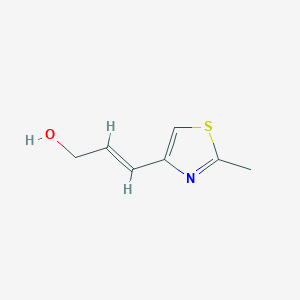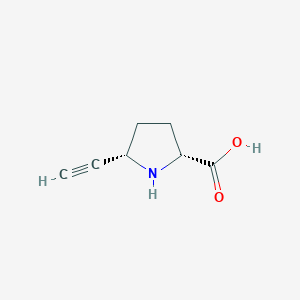
2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of an ethenyl group and a methyl group on the pyrrole ring, along with an oxide functional group, makes this compound unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3,4-dihydro-5-methylpyrrole with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triflic acid to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The ethenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triflic acid, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The oxide group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrrole-2,5-diethanol, 3,4-dihydro-α5-methyl-α2-pentyl-, 5-acetate, 1-oxide.
- 2H-Pyrrole,3,4-dihydro-5-phenyl-.
- 2H-Pyrrole-2-carboxylic acid,3,4-dihydro-5-methoxy-,methyl ester .
Uniqueness
Compared to similar compounds, 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) is unique due to its specific substitution pattern and the presence of the oxide functional group.
Properties
IUPAC Name |
2-ethenyl-5-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-7-5-4-6(2)8(7)9/h3,7H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYLFJRMJGCNOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(CC1)C=C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



